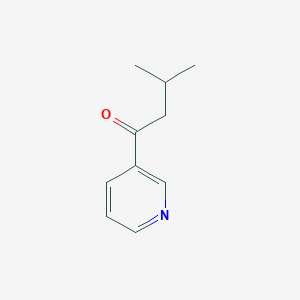
3-Methyl-1-(3-pyridyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Methyl-1-(3-pyridyl)-1-butanone is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methyl-1-(3-pyridyl)-1-butanone, commonly referred to as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a tobacco-specific nitrosamine known for its potent carcinogenic properties. It is primarily formed during the curing and processing of tobacco products and has been extensively studied for its biological activity, particularly in relation to cancer development.
- Chemical Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
- CAS Number : 82465-52-9
NNK acts through various mechanisms that contribute to its carcinogenicity:
- DNA Adduct Formation : NNK can form DNA adducts, which are critical in initiating carcinogenesis. Studies have shown that NNK induces DNA damage in various cell types, leading to mutations that can result in cancer .
- Metabolic Activation : The compound is metabolically activated in the liver and lung tissues, producing reactive intermediates that can interact with cellular macromolecules. The major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), is formed through carbonyl reduction and plays a significant role in its biological effects .
Carcinogenicity
NNK has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans. Animal studies have demonstrated that NNK exposure leads to a variety of cancers, including lung, pancreatic, and bladder cancers .
Table 1: Summary of NNK-Induced Tumors in Animal Models
| Study | Species | Tumor Type | Route of Exposure | Reference |
|---|---|---|---|---|
| Smith et al. (1999) | Rats | Lung | Inhalation | |
| Chen et al. (2021) | Mice | Pancreas | Oral | |
| IARC Evaluation (1985) | Various | Bladder | Ingestion |
Cellular Effects
Research indicates that NNK exposure leads to cellular changes such as:
- Increased Proliferation : NNK stimulates proliferation in immortalized human pancreatic duct epithelial cells via β-adrenergic receptor transactivation .
- Genotoxicity : NNK induces DNA damage and stress responses in various cell lines, including human dermal fibroblasts and A549 lung epithelial cells .
Metabolism and Variability
The metabolism of NNK shows substantial variability among individuals, influenced by genetic factors affecting cytochrome P450 enzymes. For instance, studies found differences in metabolite formation rates among different human lung cell preparations, highlighting the complexity of NNK's biotransformation pathways .
Eigenschaften
IUPAC Name |
3-methyl-1-pyridin-3-ylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDDFOUEMHGSEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














